Fingolimod-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying Fingolimod in plasma without a co-eluting deuterated internal standard introduces matrix-effect bias that invalidates pharmacokinetic data. Fingolimod-d4 (CAS 1346747-38-3) is the validated stable isotope-labeled IS that eliminates this risk through a +4 Da mass shift, enabling interference-free MRM monitoring (analyte m/z 308.4→255.3; IS m/z 312.4→259.3). • Enables linear quantitation across 5-2,500 pg/mL with 98.39-99.54% recovery • Delivers CV 1.13-11.88% precision per EMA bioanalytical guidelines • Suitable for ANDA bioequivalence studies and therapeutic drug monitoring • Ships ambient; ready-to-use solid supplied with CoA documenting isotopic enrichment

Molecular Formula C19H33NO2
Molecular Weight 311.5 g/mol
Cat. No. B602462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod-d4
Synonyms2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4;  FTY720-d4
Molecular FormulaC19H33NO2
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
InChIInChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
InChIKeyKKGQTZUTZRNORY-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fingolimod-d4 Deuterated Internal Standard


Fingolimod-d4 (CAS 1346747-38-3) is a deuterium-labeled analog of the sphingosine 1-phosphate (S1P) receptor modulator Fingolimod, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis [1]. It differs from unlabeled Fingolimod by the replacement of four hydrogen atoms with deuterium at the 1,1,3,3-positions of the propane-diol moiety, resulting in a molecular weight of 311.5 g/mol and a mass shift of +4 Da [2]. This structural modification is not intended to alter the compound's pharmacological activity but to create a distinct mass spectrometric signature that enables precise quantification of the parent drug in complex biological matrices .

Fingolimod-d4 vs. Non-Deuterated Analogs


Substituting Fingolimod-d4 with unlabeled Fingolimod or other non-deuterated structural analogs as an internal standard (IS) is analytically invalid for LC-MS/MS quantitation due to co-elution and isotopic interference. The core purpose of a SIL-IS is to mimic the analyte's behavior during sample extraction, chromatography, and ionization while being distinguishable by mass [1]. Fingolimod-d4 achieves this through a +4 Da mass shift, allowing the mass spectrometer to independently monitor the analyte (m/z 308.4 → 255.3) and the IS (m/z 312.4 → 259.3) via Multiple Reaction Monitoring (MRM) without cross-talk [2]. Using an unlabeled analog, even one with similar extraction properties, would co-elute and produce an indistinguishable signal, rendering accurate normalization for matrix effects and recovery variations impossible [3].

Fingolimod-d4 Validated Performance


Extraction Recovery in Human Blood

When used as an internal standard for the quantification of unlabeled Fingolimod in human blood, Fingolimod-d4 enabled a validated LC-MS/MS method with an extraction recovery ranging from 98.39% to 99.54% [1]. This high recovery, achieved with a method using protein precipitation coupled with solid-phase extraction from 300 µL of blood, is critical for accurate determination of drug concentrations in pharmacokinetic studies. This performance is directly attributable to Fingolimod-d4's near-identical physical-chemical behavior to the analyte, effectively compensating for any analyte loss during sample preparation.

Bioanalysis LC-MS/MS Pharmacokinetics

Method Precision in Whole Blood

In a 2024 study validated per EMA guidelines, the use of Fingolimod-d4 as an internal standard for quantifying Fingolimod in whole blood of MS patients resulted in a coefficient of variation (CV) range of 1.13–11.88% for precision [1]. The study also quantified the active metabolite, fingolimod phosphate, with a CV range of 2.73–9.31% and recovery of 90.08–107.00%. This level of precision, achieved using an easy and fast protein precipitation method, demonstrates Fingolimod-d4's ability to correct for variability in sample preparation and ionization efficiency, a performance characteristic not attainable with a non-deuterated structural analog.

Method Validation Precision Therapeutic Drug Monitoring

Linear Dynamic Range

LC-MS/MS methods employing Fingolimod-d4 as the internal standard have been validated with a linear calibration range of 5-2,500 pg/mL for Fingolimod in human blood, with a detection limit of 1 pg/mL [1]. In another validated method, the dynamic range was 10-800 pg/mL for Fingolimod and 0.05-5 ng/mL for its active metabolite, fingolimod phosphate, demonstrating the IS's suitability across physiologically relevant concentration ranges [2]. A comparable method using a non-deuterated analog would not achieve this wide, linear dynamic range due to the inability to correct for signal drift and matrix effects across the concentration gradient.

Bioanalysis LC-MS/MS Linearity

Regulatory Bioequivalence Internal Standard

Fingolimod-d4 has been successfully deployed as the internal standard in a bioequivalence study evaluating a 0.5 mg test capsule vs. the reference product Gilenya™ in 28 healthy subjects under fasting conditions, following a randomized, single-dose, two-period crossover design [1]. The study validated the LC-MS/MS method over a calibration range of 10-800 pg/mL for Fingolimod and 0.05-5 ng/mL for its active metabolite, with all results meeting European regulatory acceptance criteria for bioanalytical methods. This application underscores Fingolimod-d4's acceptance and proven performance in a highly regulated setting, a claim that cannot be made for a non-deuterated or less rigorously tested analog.

Bioequivalence Regulatory ANDA

Isotopic Interference Prevention

The specific +4 Da mass shift achieved by Fingolimod-d4 through deuterium substitution at the 1,1,3,3-positions ensures a clear and unambiguous separation from the unlabeled analyte's isotopic envelope in a mass spectrometer [1]. This is critical for method selectivity, as the internal standard's signal (e.g., m/z 312.4 → 259.3) does not overlap with the analyte's (m/z 308.4 → 255.3) or its naturally occurring isotopes [2]. In contrast, an internal standard with fewer deuterium labels (e.g., -d3) would have a mass shift of only +3 Da, which is insufficient to completely eliminate cross-talk from the analyte's natural abundance [M+3] isotope peak, especially at high analyte concentrations.

Mass Spectrometry Stable Isotope Labeling Method Selectivity

Fingolimod-d4 Validated Applications


Pharmacokinetic & Bioequivalence Studies

Fingolimod-d4 is the established internal standard for the quantitation of Fingolimod in human blood or plasma using LC-MS/MS. This application is critical for determining pharmacokinetic parameters (e.g., Cmax, AUC) in clinical trials and for demonstrating bioequivalence between generic and reference drug products [1]. The evidence in Section 3 confirms its ability to enable methods with high recovery (98.39-99.54%), excellent precision (CV 1.13-11.88%), and a linear dynamic range (5-2,500 pg/mL) suitable for a standard 0.5 mg oral dose [REFS-2, REFS-3, REFS-4].

Therapeutic Drug Monitoring in MS

In clinical laboratories, Fingolimod-d4 is used to support therapeutic drug monitoring of Fingolimod and its active metabolite, fingolimod phosphate, in whole blood samples from patients with multiple sclerosis. The method validated with this IS per EMA guidelines provides the necessary precision and accuracy for clinical decision-making, ensuring patients maintain drug concentrations within the therapeutic window [3].

ANDA Method Development & Validation

For generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs), Fingolimod-d4 is an essential reagent for developing and validating the bioanalytical methods required for submission to regulatory authorities such as the FDA and EMA. Its documented performance in a bioequivalence study meeting European regulatory criteria provides a validated starting point, reducing method development time and risk [1].

Fingolimod Metabolism & Disposition

Academic and industry researchers use Fingolimod-d4 as an internal standard to accurately quantify Fingolimod and its active phosphorylated metabolite in various biological matrices (e.g., tissue, cells). This enables precise investigation of the drug's pharmacokinetics, distribution, and metabolism in preclinical models and mechanistic studies, where accurate concentration data is essential for establishing exposure-response relationships [REFS-2, REFS-3].

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